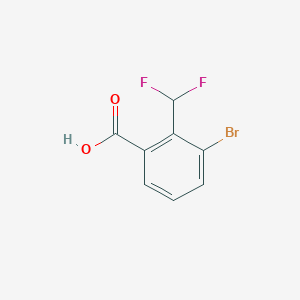
Benzoic acid, 3-bromo-2-(difluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by a bromine atom and a difluoromethyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(difluoromethyl)benzoic acid typically involves the bromination of 2-(difluoromethyl)benzoic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-bromo-2-(difluoromethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are typically used in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed for the reduction of the carboxylic acid group.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as 3-substituted-2-(difluoromethyl)benzoic acids.
Coupling: Biaryl compounds with diverse functional groups.
Reduction: 3-Bromo-2-(difluoromethyl)benzyl alcohol or 3-bromo-2-(difluoromethyl)benzaldehyde.
Aplicaciones Científicas De Investigación
3-Bromo-2-(difluoromethyl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-bromo-2-(difluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-3-fluorobenzoic acid: Contains a fluorine atom instead of a difluoromethyl group.
3-Bromo-2-methylbenzoic acid: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
3-Bromo-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H5BrF2O2 |
|---|---|
Peso molecular |
251.02 g/mol |
Nombre IUPAC |
3-bromo-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |
Clave InChI |
RFXIBDCASKIRDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


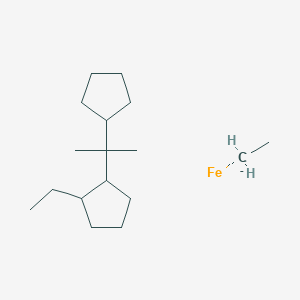
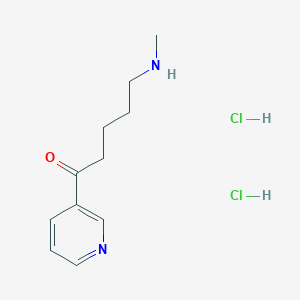
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)

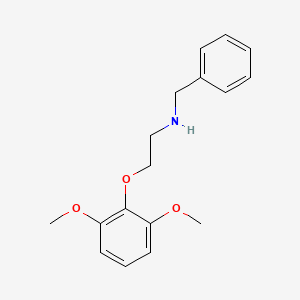

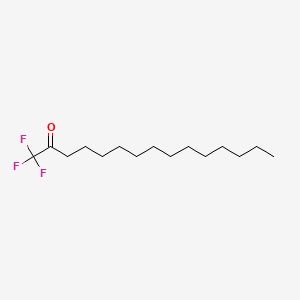
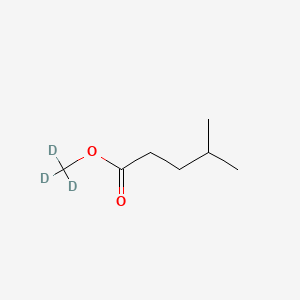

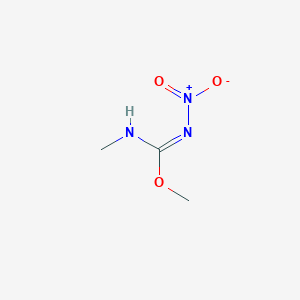
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
